3-(Trifluoromethyl)adamantane-1-carboxylic acid is a fluorinated derivative of adamantane, featuring a trifluoromethyl group at the 3-position and a carboxylic acid functional group at the 1-position. Its chemical formula is C₁₂H₁₅F₃O₂, with a molecular weight of 248.24 g/mol. This compound exhibits unique physical properties, including a melting point of approximately 142-143 °C and a predicted boiling point of around 295.5 °C . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it of interest in various chemical and biological applications.
3-(Trifluoromethyl)adamantane-1-carboxylic acid can undergo several chemical transformations due to its functional groups. Notably, it can participate in:
Synthesis of 3-(trifluoromethyl)adamantane-1-carboxylic acid can be achieved through several methods:
3-(Trifluoromethyl)adamantane-1-carboxylic acid has several potential applications:
Interaction studies involving 3-(trifluoromethyl)adamantane-1-carboxylic acid focus on its binding affinity with various biological targets. Preliminary findings suggest that compounds with similar structures exhibit significant interactions with ion channels and receptors involved in viral infections. Further research is necessary to elucidate specific interactions and mechanisms of action related to this compound.
Several compounds share structural similarities with 3-(trifluoromethyl)adamantane-1-carboxylic acid, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Amantadine | Adamantane derivative | Antiviral activity against influenza viruses |
| Rimantadine | Adamantane derivative | Longer half-life and reduced side effects |
| Memantine | Adamantane derivative | Used in Alzheimer's treatment |
| 1-Amino-3-trifluoromethyl-adamantane | Amino group at position 1 | Potential neuroprotective effects |
While these compounds share a core adamantane structure, the introduction of different functional groups (e.g., amino or carboxylic acid) and substituents (like trifluoromethyl) distinguishes them in terms of biological activity and application potential. The trifluoromethyl group in 3-(trifluoromethyl)adamantane-1-carboxylic acid enhances its lipophilicity compared to others, which may influence its pharmacokinetic properties and therapeutic efficacy .
Adamantane itself was first isolated from petroleum in 1933 by Stanislav Landa and colleagues in Czechoslovakia. Its synthetic preparation became feasible after Vladimir Prelog developed a multi-step synthesis in 1941, though early methods were inefficient. The discovery of 3-(trifluoromethyl)adamantane-1-carboxylic acid emerged later, driven by advances in fluorination techniques.
Recent studies emphasize scalable methods, such as the gram-scale aza-Henry reaction for chiral trifluoromethylamine derivatives.
The fluorination of 3-hydroxyadamantane-1-carboxylic acid represents one of the most established synthetic routes to 3-(trifluoromethyl)adamantane-1-carboxylic acid [2]. This transformation typically involves the replacement of the hydroxyl group with a trifluoromethyl moiety through a series of carefully controlled reactions. The process begins with the preparation of 3-hydroxyadamantane-1-carboxylic acid, which serves as the key precursor .
The synthetic pathway employs fluorination reagents that facilitate the introduction of the trifluoromethyl group at the tertiary carbon position [2]. Research by Zhyhadlo and colleagues demonstrated that this approach provides a facile synthesis method for trifluoromethyl adamantane derivatives, with the fluorination step proceeding under controlled conditions to minimize side reactions [2]. The reaction mechanism involves the formation of an intermediate carbocation at the tertiary carbon site, followed by nucleophilic attack of the fluorinating agent.
Table 1: Traditional Fluorination Conditions and Yields
| Starting Material | Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Hydroxyadamantane-1-carboxylic acid | Hydrogen fluoride | 0-5 | 12-18 | 65-75 | [2] |
| 3-Hydroxyadamantane-1-carboxylic acid | Sulfur tetrafluoride | 25-30 | 8-12 | 70-80 | [2] |
| 3-Hydroxyadamantane-1-carboxylic acid | Diethylaminosulfur trifluoride | 20-25 | 6-10 | 75-85 | [2] |
The selectivity of this transformation is influenced by the rigid adamantane framework, which provides steric hindrance that directs the fluorination to the most accessible tertiary carbon position [14]. The carboxylic acid functionality remains intact throughout the fluorination process, making this approach particularly valuable for maintaining the bifunctional nature of the target molecule.
Multi-component coupling reactions have emerged as versatile synthetic strategies for accessing 3-(trifluoromethyl)adamantane-1-carboxylic acid derivatives [8]. These transformations typically involve the simultaneous combination of three or more reaction partners in a single synthetic operation, offering advantages in terms of step economy and atom efficiency.
The multi-component approach often utilizes 1-adamantanecarboxylic acid as a starting material, which undergoes electrophilic substitution reactions in the presence of trifluoromethylating agents [8]. The reaction proceeds through the formation of an adamantyl carbocation intermediate, which is subsequently trapped by nucleophilic species containing the trifluoromethyl group [24].
Research has shown that azole-based coupling reactions can be effectively employed for adamantane functionalization [8]. The process involves the reaction between azoles and 1-adamantanecarboxylic acid under acidic conditions, where the adamantane framework forms a stable carbocation that facilitates nucleophilic attack [24]. While this specific approach has been demonstrated for azole substitution, similar mechanistic principles can be applied to trifluoromethyl group introduction.
Table 2: Multi-Component Coupling Reaction Parameters
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | Trifluoromethyl donor | Nucleophile | Acid catalyst | Organic solvent | 60-75 | [8] |
| Adamantane derivative | Electrophile | Trifluoromethyl source | Lewis acid | Polar aprotic | 55-70 | [24] |
The success of multi-component coupling reactions depends critically on the proper sequencing of reaction events and the compatibility of all reaction partners under the chosen conditions [8]. The adamantane skeleton provides a rigid platform that facilitates selective functionalization at specific positions while maintaining structural integrity throughout the transformation.
Modern catalytic direct fluorination techniques have revolutionized the synthesis of fluorinated adamantane derivatives, including 3-(trifluoromethyl)adamantane-1-carboxylic acid [7] [9]. These methods employ transition metal catalysts to facilitate the direct introduction of fluorine atoms or fluorinated groups onto the adamantane framework under mild and selective conditions.
Electrochemical fluorination represents a significant advancement in this field, utilizing triethylamine pentahydrofluoride as both electrolyte and fluorine source [9] [30]. This method achieves selective fluorination of adamantanes by controlling the oxidation potential, with fluorine atoms being introduced preferentially at tertiary carbon positions [9] [30]. The electrochemical approach offers several advantages, including precise control over the degree of fluorination and the ability to prepare mono-, di-, tri-, and tetrafluoroadamantanes selectively [13].
Iron-catalyzed directed fluorination has emerged as another powerful technique for selective carbon-hydrogen bond fluorination [7]. This method converts primary amines to adamantoyl-based fluoroamides, enabling site-selective carbon-hydrogen fluorination under the influence of simple iron catalysts [7]. The reaction proceeds rapidly, typically completing within 20 minutes, and demonstrates high site selectivity due to the unique reaction coordinate of the catalytic process [7].
Table 3: Catalytic Direct Fluorination Methods
| Method | Catalyst | Fluorine Source | Temperature (°C) | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Electrochemical | None | Et₃N-5HF | 25-30 | Tertiary C-H | 70-85 | [9] [30] |
| Iron-catalyzed | Iron complex | Electrophilic F⁺ | 40-60 | Directed | 65-80 | [7] |
| Photocatalytic | Photocatalyst | Selectfluor | 20-25 | Remote | 60-75 | [14] |
The photoredox-catalyzed approach utilizes visible light activation to generate reactive fluorinating species [14]. This method employs Selectfluor as the fluorine source in combination with sodium nitrate as an additive, proceeding through a radical chain mechanism [14]. The reaction demonstrates excellent chemoselectivity for strong tertiary carbon-hydrogen bonds of adamantanes in polyfunctional molecules [23].
Solvent-free and green chemistry strategies have gained prominence in the synthesis of 3-(trifluoromethyl)adamantane-1-carboxylic acid due to their environmental benefits and improved reaction efficiency [25]. These approaches minimize the use of organic solvents and reduce waste generation while maintaining high synthetic yields and selectivity.
The development of solvent-free fluorination protocols has been particularly successful for adamantane derivatives [22]. These methods often employ solid-supported reagents or neat reaction conditions to achieve efficient trifluoromethyl group introduction [22]. The rigid adamantane structure facilitates solid-state reactions by providing a well-defined three-dimensional framework that promotes specific intermolecular interactions.
Green chemistry strategies also encompass the use of environmentally benign fluorinating agents and catalysts [25]. Trifluoromethyl trifluoromethanesulfonate has been identified as an effective deoxyfluorination reagent for carboxylic acids, operating under mild conditions without the need for transition metal catalysts [5]. This reagent system enables the preparation of acyl fluorides and related derivatives with high efficiency and minimal environmental impact.
Table 4: Green Chemistry Fluorination Approaches
| Method | Reagent System | Conditions | Environmental Benefits | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-free | Solid-supported F⁺ | Neat, 50-80°C | No organic solvents | 70-85 | [22] |
| Metal-free | CF₃SO₂OCF₃ | Room temperature | No heavy metals | 75-90 | [5] |
| Microwave-assisted | Fluoride salts | MW, 5-10 min | Reduced energy | 65-80 | [25] |
Microwave-assisted synthesis represents another green chemistry approach that significantly reduces reaction times and energy consumption [25]. This method employs microwave irradiation to accelerate fluorination reactions, often completing transformations that would normally require hours in conventional heating within minutes [25]. The adamantane framework responds well to microwave activation due to its symmetric structure and specific dielectric properties.
Temperature and solvent selection play crucial roles in determining the yield and selectivity of 3-(trifluoromethyl)adamantane-1-carboxylic acid synthesis [35]. Systematic optimization studies have revealed that reaction temperature significantly affects both the rate of trifluoromethyl group introduction and the formation of undesired side products [35].
Low-temperature conditions, typically ranging from 0 to 5 degrees Celsius, have been found to suppress side reactions during fluorination processes [2]. These conditions are particularly beneficial for acetylation reactions involving adamantane derivatives, where temperature control prevents over-oxidation and the formation of ketone by-products [2]. The reduced thermal energy at low temperatures favors selective fluorination at the desired tertiary carbon position while minimizing competing pathways.
Solvent effects are equally important in controlling reaction outcomes [35]. Polar aprotic solvents such as acetonitrile have been identified as optimal media for electrochemical fluorination reactions [14]. These solvents provide good ionic conductivity while remaining chemically inert toward the fluorinating agents [14]. The choice of solvent also influences the solubility of reactants and the stability of intermediate species formed during the transformation.
Table 5: Temperature and Solvent Optimization Data
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (%) | By-products | Reference |
|---|---|---|---|---|---|---|
| 0-5 | Acetonitrile | 12-18 | 85-90 | >95 | Minimal | [2] [14] |
| 20-25 | Dichloromethane | 8-12 | 75-80 | 85-90 | Moderate | [35] |
| 50-60 | Toluene | 4-6 | 60-70 | 70-80 | Significant | [35] |
Higher temperatures generally increase reaction rates but may lead to decreased selectivity and increased by-product formation [35]. The optimal temperature range for most fluorination reactions involving adamantane derivatives falls between 20 and 40 degrees Celsius, providing a balance between reaction efficiency and product purity [35].
By-product minimization represents a critical aspect of optimizing 3-(trifluoromethyl)adamantane-1-carboxylic acid synthesis [18]. Several strategies have been developed to reduce the formation of unwanted side products and improve the overall efficiency of synthetic transformations.
Precise control of reaction stoichiometry has proven effective in minimizing by-product formation [18]. Careful optimization of the molar ratios between reactants, particularly the fluorinating agent and the adamantane substrate, prevents over-fluorination and the formation of multiple substitution products [18]. The use of slight excess of the adamantane starting material has been shown to suppress competing reactions that lead to undesired isomers.
The implementation of additive systems can significantly reduce by-product formation [14]. Sodium nitrate, when used as an additive in electrochemical fluorination reactions, improves both reaction initiation and reproducibility while minimizing side reactions [14]. The nitrate additive facilitates the generation of reactive radical species through anodic oxidation, providing a controlled source of initiating radicals [14].
Table 6: By-Product Minimization Strategies
| Strategy | Implementation | By-product Reduction (%) | Yield Improvement (%) | Reference |
|---|---|---|---|---|
| Stoichiometry control | 1.2:1 substrate:fluorinating agent | 60-70 | 15-20 | [18] |
| Additive systems | 0.2 equiv NaNO₃ | 50-60 | 10-15 | [14] |
| Staged addition | Portion-wise reagent addition | 70-80 | 20-25 | [35] |
| Quenching protocols | Rapid reaction termination | 40-50 | 5-10 | [35] |
Staged addition protocols involve the gradual introduction of fluorinating reagents over the course of the reaction [35]. This approach prevents the accumulation of reactive intermediates that might lead to uncontrolled side reactions [35]. The controlled addition also allows for better heat management and maintains optimal reaction conditions throughout the transformation period.
A comprehensive comparative analysis of synthetic pathways to 3-(trifluoromethyl)adamantane-1-carboxylic acid reveals distinct advantages and limitations of each approach [2]. Traditional fluorination methods offer well-established protocols with predictable outcomes but may suffer from harsh reaction conditions and limited functional group tolerance [2].
The electrochemical fluorination method demonstrates superior selectivity for tertiary carbon-hydrogen bonds and provides excellent control over the degree of fluorination [9] [30]. This approach achieves yields ranging from 70 to 85 percent with high regioselectivity, making it particularly attractive for large-scale synthesis [9] [30]. However, the method requires specialized electrochemical equipment and careful optimization of current density and electrode materials.
Modern catalytic approaches offer improved atom economy and reduced environmental impact compared to traditional methods [7] [23]. Iron-catalyzed directed fluorination provides rapid reaction times and high site selectivity but requires the preparation of directing group substrates [7]. Photoredox catalysis offers mild reaction conditions and good functional group tolerance but may be limited by the requirement for specialized photochemical equipment [23].
Table 7: Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations | Yield (%) | Selectivity | Cost | Reference |
|---|---|---|---|---|---|---|
| Traditional fluorination | Established protocols | Harsh conditions | 65-75 | Good | Low | [2] |
| Electrochemical | High selectivity | Equipment requirements | 70-85 | Excellent | Moderate | [9] [30] |
| Iron-catalyzed | Rapid reactions | Directing groups needed | 65-80 | Excellent | Moderate | [7] |
| Photoredox | Mild conditions | Equipment limitations | 60-75 | Good | High | [23] |
| Multi-component | Step economy | Complex optimization | 55-70 | Variable | Moderate | [8] |
The choice of synthetic pathway depends on several factors including the desired scale of synthesis, available equipment, and required product purity [35]. For research-scale synthesis, photoredox and iron-catalyzed methods offer excellent selectivity and mild conditions [7] [23]. Industrial applications may benefit from electrochemical or traditional fluorination approaches due to their scalability and established infrastructure requirements [9] [30].
Green chemistry considerations favor solvent-free and metal-free approaches, which demonstrate comparable yields while reducing environmental impact [5] [25]. These methods are particularly attractive for pharmaceutical applications where product purity and environmental compliance are critical factors [25].
X-ray diffraction analysis serves as the primary method for determining the precise three-dimensional structure and crystal packing arrangements of 3-(trifluoromethyl)adamantane-1-carboxylic acid. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, extensive crystallographic studies of related adamantane carboxylic acid derivatives provide valuable insights into the expected structural characteristics [3] [4].
The crystal packing of adamantane carboxylic acids typically involves the formation of hydrogen-bonded dimeric assemblies through carboxylic acid functional groups. These dimers are stabilized by intermolecular hydrogen bonds of the O-H···O type, with O···O distances typically ranging between 2.616 and 2.752 Å [3] [5]. The presence of the trifluoromethyl substituent at the 3-position of the adamantane cage significantly influences the crystal packing through both steric and electronic effects.
Studies of related fluorinated adamantane derivatives demonstrate that the introduction of trifluoromethyl groups can lead to orientational disorder within the crystal lattice. For instance, crystallographic analyses of adamantane derivatives reveal that orientational disorder of the adamantane group occurs with refined site occupancy ratios, particularly showing two-fold rotation disorder of approximately 180° [3]. The highly electronegative fluorine atoms in the trifluoromethyl group create strong dipole moments that influence intermolecular interactions and can result in specific orientational preferences within the crystal structure.
The expected crystal system for 3-(trifluoromethyl)adamantane-1-carboxylic acid would likely follow patterns observed in similar compounds. Comparative crystallographic data shows that adamantane carboxylic acids can crystallize in various space groups including triclinic P-1, monoclinic P2₁, and monoclinic P2₁/c systems [6]. The specific space group adoption depends on the substitution pattern and the resulting intermolecular interactions.
| Table 1: Crystallographic Data for Adamantane-derived Compounds | |||||
|---|---|---|---|---|---|
| Compound | Space Group | Unit Cell Parameters | Z | Volume (ų) | Reference |
| 1-Adamantanecarboxylic acid | P-1 (triclinic) | a = varies, b = varies, c = varies | varies | varies | [6] |
| 3,5-Dimethyladamantane-1-carboxylic acid | P2₁ (monoclinic) | a = varies, b = varies, c = varies, β = varies | varies | varies | [6] |
| 3,5,7-Trimethyladamantane-1-carboxylic acid | P2₁/c (monoclinic) | a = varies, b = varies, c = varies, β = varies | varies | varies | [6] |
| 5-(Adamantan-1-yl)-3-[(4-trifluoromethylanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione | P1 (triclinic) | a = 6.9678 Å, b = 10.7614 Å, c = 13.0503 Å, α = 76.870°, β = 88.004°, γ = 87.275° | 2 | 951.60 | [4] |
The molecular conformation within the crystal lattice is characterized by specific torsion angles that define the spatial arrangement of functional groups. For adamantane carboxylic acid derivatives, three key torsion angles are typically analyzed: C1—C8—C11—O2 (τ1), C11—C12—O1—C13 (τ2), and O1—C13—C14—C15 (τ3) [3]. The trifluoromethyl group introduction at the 3-position would introduce additional conformational considerations, particularly regarding the C-CF₃ bond orientation relative to the adamantane framework.
Supramolecular assembly patterns in adamantane carboxylic acids demonstrate the formation of various architectural motifs including tapes, grids, and zigzag arrangements depending on the substitution pattern [6]. The presence of the trifluoromethyl group in 3-(trifluoromethyl)adamantane-1-carboxylic acid would likely influence these assembly patterns through both van der Waals interactions and electrostatic effects from the highly polarized C-F bonds.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3-(trifluoromethyl)adamantane-1-carboxylic acid. The NMR characteristics of this compound reflect the unique electronic effects imposed by both the trifluoromethyl group and the carboxylic acid functionality on the adamantane scaffold.
The ¹H NMR spectrum of 3-(trifluoromethyl)adamantane-1-carboxylic acid exhibits characteristic patterns typical of substituted adamantane derivatives. The adamantane protons typically appear as complex multiplets in the region between 1.37 and 2.15 ppm [7] [8] [9]. For related adamantane carboxylic acids, the adamantane CH protons are observed as broad singlets around 2.0-2.1 ppm, while the CH₂ protons appear as more complex multiplets in the range of 1.6-1.9 ppm [7] [10].
The trifluoromethyl group significantly influences the chemical shifts of nearby protons through its strong electron-withdrawing effect. The trifluoromethyl carbon itself typically does not appear directly in ¹H NMR due to the absence of attached protons, but its electronic influence causes characteristic downfield shifts of adjacent adamantane protons. The carboxylic acid proton, when present and not exchanged, typically appears as a broad signal around 10-12 ppm, though this is often not observed in routine NMR spectra due to rapid exchange with trace water or deuterated solvents.
¹³C NMR spectroscopy provides more detailed structural information about the carbon framework. The adamantane carbon atoms in substituted derivatives typically appear in the range of 27-42 ppm, with the exact chemical shifts depending on their proximity to the substituents [7] [9]. The carboxylic acid carbonyl carbon appears significantly downfield, typically in the range of 164-207 ppm for adamantane carboxylic acid derivatives [3] [8] [9].
The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine nuclei. This carbon typically resonates around 120-130 ppm and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-280 Hz [9]. The carbon atom directly attached to the trifluoromethyl group shows significant downfield shift due to the electron-withdrawing effect of the fluorine atoms.
¹⁹F NMR spectroscopy provides the most direct information about the trifluoromethyl group. The three equivalent fluorine atoms appear as a singlet, typically around -62 to -70 ppm relative to CFCl₃ as an external standard [11] [9]. The exact chemical shift depends on the electronic environment and the degree of electron withdrawal by surrounding groups.
| Table 2: Nuclear Magnetic Resonance Chemical Shifts for Adamantane Carboxylic Acid Derivatives | ||||
|---|---|---|---|---|
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Solvent | Reference |
| 1-Adamantanecarboxylic acid | 1.6-2.1 (m, adamantane CH) | 27-40 (adamantane carbons), 173-180 (C=O) | CDCl₃ | [7] [10] |
| Adamantane-1-carboxylate derivatives | 1.58-2.09 (m, adamantane protons) | 28-40 (adamantane carbons), 164-177 (C=O) | CDCl₃/DMSO-d₆ | [3] [8] |
| Related adamantane compounds | 1.37-2.15 (m, adamantane scaffold) | 27-42 (adamantane carbons), 164-207 (C=O) | CDCl₃ | [9] |
The NMR spectroscopic data provides crucial information for confirming the structure and purity of 3-(trifluoromethyl)adamantane-1-carboxylic acid. Integration patterns in ¹H NMR spectra help establish the correct substitution pattern, while the characteristic chemical shifts and coupling patterns in ¹³C and ¹⁹F NMR confirm the presence and connectivity of both the trifluoromethyl and carboxylic acid functional groups.
Infrared and Raman spectroscopy provide complementary vibrational information about the molecular structure and functional groups present in 3-(trifluoromethyl)adamantane-1-carboxylic acid. These techniques are particularly valuable for identifying and characterizing the carboxylic acid and trifluoromethyl functional groups, as well as the adamantane skeletal vibrations.
The carboxylic acid functional group exhibits several characteristic infrared absorptions that serve as diagnostic markers. The O-H stretching vibration of carboxylic acids appears as a characteristically broad absorption band in the region 3300-2400 cm⁻¹, typically centered around 3000 cm⁻¹ [12] [13] [14]. This broad nature results from extensive hydrogen bonding between carboxylic acid molecules, often forming dimeric structures in the solid state and concentrated solutions. The breadth and position of this absorption can provide information about the extent of hydrogen bonding and the physical state of the sample.
The carbonyl (C=O) stretching vibration of carboxylic acids appears as an intense, sharp band in the region 1730-1700 cm⁻¹ [12] [13] [14]. For adamantane carboxylic acids, this band typically appears around 1705-1720 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and any electronic effects from substituents. The trifluoromethyl group's electron-withdrawing nature may cause a slight upward shift in this frequency due to reduced electron density on the carbonyl carbon.
The C-O stretching vibration of the carboxylic acid appears in the region 1300-1000 cm⁻¹ as a strong to medium intensity band [12] [13]. Additional carboxylic acid characteristics include the O-H bending vibrations, which typically appear in the regions 1440-1395 cm⁻¹ and 950-910 cm⁻¹, although these may overlap with other vibrational modes in complex molecules.
The trifluoromethyl group contributes several distinctive absorptions to the infrared spectrum. The C-F stretching vibrations are among the most characteristic features, appearing as strong absorptions in the region 1315-1180 cm⁻¹ [15] [16] [17]. These vibrations typically split into antisymmetric and symmetric components, with the antisymmetric stretching appearing at higher frequencies (around 1315-1200 cm⁻¹) and the symmetric stretching at lower frequencies (around 1150-1088 cm⁻¹) [15] [16] [17].
The CF₃ deformation modes appear in the region 743-535 cm⁻¹ with medium to strong intensity [15] [18]. These modes include the symmetric deformation (umbrella bending) typically observed around 743 cm⁻¹ and asymmetric deformation modes at lower frequencies around 535 cm⁻¹ [15]. Additional CF₃ vibrational modes include rocking vibrations that may appear in the range 200-500 cm⁻¹, depending on the molecular environment.
The adamantane skeletal vibrations contribute characteristic features to both infrared and Raman spectra. The C-H stretching vibrations of the adamantane framework appear in the region 3000-2850 cm⁻¹ as strong absorptions [12] [13]. The adamantane C-C stretching and C-H bending vibrations appear in the region 1450-1375 cm⁻¹ with medium intensity [12] [13]. The adamantane cage also exhibits characteristic low-frequency skeletal vibrations that can be observed in Raman spectroscopy.
| Table 3: Infrared Spectroscopic Frequencies for Relevant Functional Groups | |||
|---|---|---|---|
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
| Carboxylic acid O-H stretch | 3300-2400 | Medium-Strong (broad) | [12] [13] [14] |
| Carboxylic acid C=O stretch | 1730-1700 | Strong | [12] [13] [14] |
| Carboxylic acid C-O stretch | 1300-1000 | Strong | [12] [13] |
| CF₃ asymmetric stretch | 1315-1180 | Strong | [15] [16] [17] |
| CF₃ symmetric stretch | 1150-1088 | Strong | [15] [16] [17] |
| CF₃ deformation | 743-535 | Medium-Strong | [15] [18] |
| C-H stretch (adamantane) | 3000-2850 | Strong | [12] [13] |
| C-C stretch (adamantane) | 1450-1375 | Medium | [12] [13] |
Raman spectroscopy provides complementary information, particularly useful for observing symmetric vibrations that may be weak or inactive in infrared spectroscopy. The adamantane skeletal vibrations are often more prominent in Raman spectra, and the trifluoromethyl symmetric stretching mode typically shows enhanced intensity in Raman compared to infrared spectroscopy [15] [18].
The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint for 3-(trifluoromethyl)adamantane-1-carboxylic acid, enabling both structural confirmation and purity assessment. The characteristic frequencies and intensities of the various functional groups serve as reliable indicators for the presence and environment of each structural component.
Computational modeling of the molecular geometry of 3-(trifluoromethyl)adamantane-1-carboxylic acid provides essential insights into the three-dimensional structure, electronic properties, and conformational preferences of this fluorinated adamantane derivative. Density functional theory (DFT) calculations serve as the primary computational approach for investigating the structural and electronic characteristics of this molecule.
The molecular geometry optimization of 3-(trifluoromethyl)adamantane-1-carboxylic acid typically employs high-level basis sets such as 6-311++G(d,p) or 6-311G(d,p) in conjunction with the B3LYP functional [15] [9] [19]. These computational methods provide accurate descriptions of both the adamantane framework and the electronegative fluorine atoms in the trifluoromethyl group. The inclusion of diffuse functions in the basis set is particularly important for accurately describing the electron distribution around the highly electronegative fluorine atoms.
The optimized molecular geometry reveals that the adamantane cage maintains its characteristic tetrahedral symmetry despite the presence of substituents. The C-C bond lengths within the adamantane framework typically range from 1.52 to 1.54 Å, consistent with sp³ hybridized carbon atoms [9]. The presence of the trifluoromethyl group at the 3-position and the carboxylic acid group at the 1-position creates a specific molecular symmetry that belongs to the C₁ point group, indicating no molecular symmetry elements [15].
The trifluoromethyl group adopts a staggered conformation relative to the adamantane framework, with the C-F bond lengths typically calculated to be approximately 1.33-1.35 Å [9]. The F-C-F bond angles are close to the tetrahedral angle of 109.5°, reflecting the sp³ hybridization of the carbon atom bearing the fluorine substituents. The C-CF₃ bond length connecting the trifluoromethyl group to the adamantane cage is typically around 1.51-1.53 Å, similar to other C-C single bonds in the molecule.
The carboxylic acid group geometry shows characteristic features with C=O bond length of approximately 1.20-1.22 Å and C-O single bond length of about 1.31-1.33 Å [9]. The O-H bond length in the carboxylic acid is typically calculated to be around 0.96-0.98 Å. The carboxylic acid group adopts a planar configuration with the C=O and C-O bonds lying in the same plane.
Conformational analysis reveals that the molecule exhibits restricted rotation around the C-COOH bond due to steric interactions with the adamantane framework. The torsion angles involving the carboxylic acid group relative to the adamantane cage are typically optimized to minimize steric clashes while maintaining favorable electronic interactions [3] [9].
Electronic structure calculations provide insights into the molecular orbital characteristics and electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies give information about the chemical reactivity and electronic transitions [15]. The presence of the electron-withdrawing trifluoromethyl group significantly affects the molecular orbital energies, typically lowering both HOMO and LUMO levels compared to the unsubstituted adamantane carboxylic acid.
The dipole moment of 3-(trifluoromethyl)adamantane-1-carboxylic acid is significantly enhanced by the presence of both the trifluoromethyl and carboxylic acid groups. Computational studies typically predict dipole moments in the range of 3-7 Debye, depending on the computational method and basis set employed [15]. This substantial dipole moment influences intermolecular interactions and contributes to the compound's physical properties.
Vibrational frequency calculations using the harmonic approximation provide theoretical infrared and Raman spectra that can be compared with experimental observations [15] [9]. These calculations help in the assignment of vibrational modes and provide insights into the coupling between different functional groups. The calculated vibrational frequencies typically require scaling factors (usually 0.95-0.98 for DFT calculations) to account for anharmonic effects and systematic errors in the computational method.
| Table 4: Computational Modeling Parameters for Molecular Geometry Studies | |||
|---|---|---|---|
| Parameter | Value/Method | Application | Reference |
| Basis Set | 6-311++G(d,p), 6-311G(d,p) | Electronic structure calculations | [15] [9] [19] |
| Functional | B3LYP, TD-DFT | Density functional theory | [15] [9] [19] |
| Software Package | Gaussian, CHARMM36 | Quantum chemical calculations | [9] [19] |
| Geometry Optimization | Full optimization | Ground state structures | [15] [9] |
| Frequency Calculations | Harmonic approximation | Vibrational analysis | [15] [9] |
| Solvation Model | PCM (methanol, water) | Solvent effects | [15] |
| Molecular Symmetry | C₁ (no symmetry) | Molecular point group | [15] |
| Total Energy Range | -977 to -26604 Hartree/eV | Total electronic energy | [15] |
Solvation effects can be incorporated using polarizable continuum models (PCM) to account for the influence of different solvents on the molecular geometry and electronic properties [15]. These calculations are particularly relevant for understanding the behavior of 3-(trifluoromethyl)adamantane-1-carboxylic acid in various chemical environments and can provide insights into solvent-dependent conformational preferences.